molecular formula C17H25FN2O3S B6040605 N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide

Cat. No. B6040605
M. Wt: 356.5 g/mol
InChI Key: PTRBDLNDEULNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as TAK-659 and is currently being studied for its potential use in the treatment of various types of cancer.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of a protein kinase called BTK (Bruton's tyrosine kinase), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide has been shown to have several biochemical and physiological effects. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting the activity of BTK. It also has anti-inflammatory effects and has been shown to reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effectiveness in different types of cancer.

Future Directions

There are several future directions for the study of N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide. One direction is to further investigate its mechanism of action and to identify other proteins that it may interact with. Another direction is to study its effectiveness in combination with other cancer drugs. Additionally, more research is needed to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide involves several steps. The starting material is 4-fluoro-3-nitrobenzoic acid, which is reacted with sec-butylamine to form the corresponding amide. This amide is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methyl-1-piperidine-amine to form the final product.

Scientific Research Applications

N-(sec-butyl)-4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzamide is currently being studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells.

properties

IUPAC Name

N-butan-2-yl-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O3S/c1-4-13(3)19-17(21)14-5-6-15(18)16(11-14)24(22,23)20-9-7-12(2)8-10-20/h5-6,11-13H,4,7-10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBDLNDEULNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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